DELTAN-BENZYLOXYCARBONYL ALISKIREN
Overview
Description
DELTAN-BENZYLOXYCARBONYL ALISKIREN is a complex organic compound with a unique structure that includes multiple functional groups
Mechanism of Action
Target of Action
The primary target of DELTAN-BENZYLOXYCARBONYL ALISKIREN, also known as Aliskiren, is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease .
Mode of Action
Aliskiren is a renin inhibitor . It binds to renin at its active site, stopping the cleavage of angiotensinogen to form angiotensin I . This inhibits the formation of angiotensin I, thereby ending the cascade of angiotensin II mediated mechanisms that normally increase blood pressure .
Biochemical Pathways
The inhibition of renin by Aliskiren affects the renin-angiotensin-aldosterone system (RAAS) . By preventing the conversion of angiotensinogen to angiotensin I, Aliskiren reduces the formation of angiotensin II, a potent vasoconstrictor, which normally increases blood pressure .
Pharmacokinetics
Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of Aliskiren is 2.6% . The binding of Aliskiren to plasma proteins is moderate (47-51%) and is independent of the concentration . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aliskiren. It’s important to note that individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Deltan-Benzyloxycarbonyl Aliskiren is a highly potent and selective inhibitor of human renin in vitro . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate ER stress induced by lipid overload in kidney tubular cells . In another study, it was found to ameliorate pressure overload-induced heart hypertrophy and fibrosis in mice . It also demonstrated anti-angiogenic and antioxidant properties over RPE cells, suggesting potential for use in the treatment of diabetic retinopathy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of renin, which leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects. For instance, it has been found to prolong survival, decrease cardiac hypertrophy and the inducibility of arrhythmias, proteinuria, and attenuate inflammation in a transgenic rat model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study, it was found that with an increase of dosage, the effect of lowering DBP and SBP both significantly improved .
Metabolic Pathways
About 80% of this compound in plasma following oral administration is unchanged. Two major metabolites account for about 1-3% of aliskiren in the plasma. One metabolite is an O-demethylated alcohol derivative and the other is a carboxylic acid derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DELTAN-BENZYLOXYCARBONYL ALISKIREN involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core decan-5-yl structure, followed by the introduction of the hydroxy, carbamoyl, and methoxypropoxy groups. The final step involves the attachment of the benzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
DELTAN-BENZYLOXYCARBONYL ALISKIREN can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, DELTAN-BENZYLOXYCARBONYL ALISKIREN is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its multiple functional groups allow it to interact with various biological targets, making it useful for studying enzyme activity and protein-ligand interactions.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its complex structure and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- DELTAN-BENZYLOXYCARBONYL ALISKIREN can be compared to other compounds with similar structures, such as:
- This compound analogs with different substituents on the phenyl ring.
- Compounds with similar decan-5-yl cores but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59N3O8/c1-25(2)29(19-28-15-16-33(47-8)34(20-28)48-18-12-17-46-7)21-31(41-37(45)49-23-27-13-10-9-11-14-27)32(42)22-30(26(3)4)35(43)40-24-38(5,6)36(39)44/h9-11,13-16,20,25-26,29-32,42H,12,17-19,21-24H2,1-8H3,(H2,39,44)(H,40,43)(H,41,45)/t29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRPIIITHOBDDV-YDPTYEFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705476 | |
Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236549-06-6 | |
Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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